molecular formula C39H51N5O8S B606963 DBCO-PEG4-Biotin CAS No. 1255942-07-4

DBCO-PEG4-Biotin

Cat. No.: B606963
CAS No.: 1255942-07-4
M. Wt: 749.92
InChI Key: LNHSQAOQVNHUGL-QRBHCBQLSA-N
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Mechanism of Action

Target of Action

DBCO-PEG4-Biotin is a versatile biotinylation reagent used for the introduction of a biotin moiety to azide-labeled biomolecules . The primary targets of this compound are azide-containing biomolecules . These biomolecules can be proteins, nucleic acids, or other macromolecules that have been chemically modified to contain azide groups .

Mode of Action

this compound operates through a copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The DBCO group in the compound can undergo a SPAAC reaction with azide groups present in biomolecules, forming a stable triazole linkage . This reaction is highly efficient and specific, allowing for precise labeling of azide-tagged biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the nature of the azide-labeled biomolecules it interacts with. The primary role of this compound is to enable the visualization or enrichment of azide-tagged targets . This can impact various biochemical pathways depending on the specific targets being studied.

Pharmacokinetics

The hydrophilic peg4 linker in the compound is known to reduce or eliminate aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule . This suggests that the compound may have good solubility and could potentially be well-distributed in aqueous biological environments.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-labeled biomolecules . This enables the visualization or enrichment of these biomolecules, which can be crucial in various biological and biochemical research applications .

Action Environment

The efficiency of this compound’s action can be influenced by environmental factors. For instance, more efficient labeling occurs at higher temperatures and with a greater excess of the biotin reagent . Furthermore, the compound should be stored at -20°C to maintain its stability . It’s also worth noting that the compound’s hydrophilic PEG4 linker enhances its performance in aqueous environments .

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-Biotin plays a significant role in biochemical reactions. It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction does not require a copper catalyst, making it suitable for use in live cell studies where the presence of cytotoxic copper catalyst is not acceptable . The nature of these interactions is covalent, resulting in a stable triazole linkage .

Cellular Effects

This compound has various effects on cells and cellular processes. It can influence cell function by enabling the labeling of azide-containing biomolecules, which can be used to track and study cellular processes . The hydrophilic PEG4 linker in this compound reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with azide-functionalized compounds or biomolecules. This reaction, facilitated by the DBCO group in this compound, results in a stable triazole linkage without the need for a copper catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. More efficient labeling occurs at higher temperatures and with greater excess of biotin reagent . Typical reaction times are up to 4 hours, but longer incubation periods should be used if concentration is low or if low labeling is observed .

Metabolic Pathways

This compound is involved in the metabolic pathway of biotinylation, where it introduces a biotin moiety to azide-labeled biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Biotin involves the conjugation of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) spacer and a biotin moiety. The reaction typically proceeds via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction . The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper (I) catalyst .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds or biomolecules.

    Conditions: The reaction is typically carried out in aqueous buffers at room temperature.

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage, which is highly stable and resistant to hydrolysis .

Biological Activity

DBCO-PEG4-Biotin is a biotinylation reagent that plays a crucial role in biochemical research, particularly in the context of click chemistry. Its unique structure allows for efficient labeling of azide-modified biomolecules through a copper-free reaction mechanism known as Strain-Promoted Alkyne-Azide Chemistry (SPAAC). This feature makes it particularly valuable in live-cell studies where the presence of cytotoxic copper catalysts is undesirable.

Chemical Structure and Properties

  • Chemical Formula : C39H51N5O8S
  • Molecular Weight : 749.92 g/mol
  • CAS Number : 1255942-07-4
  • Purity : ≥95% (HPLC)
  • Solubility : Soluble in DMSO, DMF, and other organic solvents.

The compound features a dibenzocyclooctyne (DBCO) moiety linked to a hydrophilic polyethylene glycol (PEG) chain and a biotin group. The PEG linker enhances solubility and reduces aggregation, facilitating its use in biological systems .

This compound interacts with azide-containing biomolecules to form a stable triazole linkage. This reaction occurs rapidly and does not require heating or copper catalysis, making it suitable for sensitive biological applications. The high affinity of biotin for streptavidin allows for effective detection and purification of biotinylated molecules .

Biological Applications

This compound has diverse applications in various fields, including:

  • Protein Labeling : It is extensively used for tagging proteins in live cells, allowing researchers to study protein interactions and dynamics without disrupting cellular functions.
  • Fluorescence Microscopy : The compound can be used to label biomolecules for visualization under fluorescence microscopy, enhancing the detection sensitivity via streptavidin-fluorophore conjugates .
  • Affinity Purification : Its strong interaction with streptavidin enables the purification of biotinylated proteins from complex mixtures .

Case Study 1: Labeling of Cell Surface Glycans

In a study involving CHO cells, researchers incubated cells with 1 µM this compound at 37°C for one hour, followed by labeling with Cy5-azide. This method demonstrated efficient labeling of cell surface glycans without compromising cell viability or function. The resulting fluorescent signals were analyzed using epifluorescence microscopy .

Case Study 2: Electrochemical Detection of FTO Enzyme Activity

A recent study explored the use of this compound in electrochemical assays to detect FTO enzyme activity. The enzyme was labeled with this compound, which facilitated the development of a sensitive electrochemical detection method with a detection limit of 5.80 × 10⁻⁸ M. This approach showed promise for screening potential therapeutic drugs related to obesity and diabetes .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Azide-PEG4-BiotinDirectly incorporates azides instead of DBCOSimpler structure but less effective in aqueous environments
Biotin-DBCOLacks PEG linker; lower solubilityMore straightforward but less versatile
NHS-BiotinUses N-hydroxysuccinimide for couplingMore reactive but requires specific conditions

This compound stands out due to its combination of copper-free click chemistry, high solubility, and strong affinity for streptavidin, making it particularly valuable in live-cell studies and sensitive applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSQAOQVNHUGL-QRBHCBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099282
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255942-07-4
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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